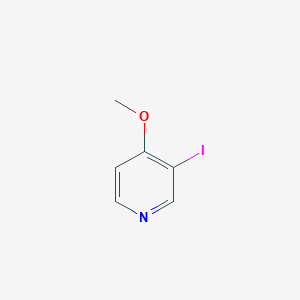![molecular formula C14H14N2O2 B1298269 Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester CAS No. 54886-82-7](/img/structure/B1298269.png)
Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester, also known as methyl N-(1-naphthalen-2-ylethylideneamino)carbamate, is a chemical compound with the molecular formula C14H14N2O2 . It has a molecular weight of 242.27 g/mol .
Molecular Structure Analysis
The compound has a complex structure with a naphthalene ring attached to a carbamate group through an ethylidene linkage . The InChI string for the compound isInChI=1S/C14H14N2O2/c1-10(15-16-14(17)18-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1-2H3,(H,16,17) . Physical And Chemical Properties Analysis
The compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The topological polar surface area is 50.7 Ų . The compound has a complexity of 328 .Aplicaciones Científicas De Investigación
Carbamoylation of Amines
Carbamate esters, such as methyl N-(1-naphthalen-2-ylethylideneamino)carbamate, represent an important class of organic compounds which find wide application in the chemical industry . They are used in the carbamoylation of primary, secondary, and aromatic amines . This process is environmentally friendly and reduces the application of hazardous materials .
Synthesis of Pharmaceuticals
Carbamate esters are important intermediates in the synthesis of pharmaceuticals . They can be used to create a variety of drugs, including those for treating pain, inflammation, and various neurological disorders .
Agrochemical Production
These compounds also play a crucial role in the production of agrochemicals . They can be used to create pesticides, herbicides, and other chemicals used in agriculture .
Use as Protecting Groups
Carbamate esters can be used as protecting groups for amine functionality . This is particularly useful in organic synthesis, where protecting groups are used to prevent certain reactions from occurring until desired steps in the synthesis are completed .
5. Synthesis of Biheterocyclic Phosphonic α-Amino Esters Methyl N-(1-naphthalen-2-ylethylideneamino)carbamate can be used in the synthesis of new biheterocyclic phosphonic α-amino esters . These compounds have a wide range of applications in medicinal chemistry and drug discovery .
Formation of Stable Triazole Bonds
The compound can be used in the formation of extremely stable triazole bonds between two molecules via a dipolar cycloaddition . This process is highly regioselective and yields compounds with a variety of potential applications .
Safety and Hazards
The compound is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Methyl N-(1-naphthalen-2-ylethylideneamino)carbamate, also known as Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester, is a type of carbamate . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides .
Mode of Action
Carbamates, including Methyl N-(1-naphthalen-2-ylethylideneamino)carbamate, inhibit the acetylcholine esterase enzyme . This enzyme catalyzes the hydrolysis of acetylcholine (Ach), a neuromediator agent . The inhibition of this enzyme results in an increase in Ach at a nerve synapse .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at the synapse . This can affect various downstream effects, including muscle contraction and heart rate.
Pharmacokinetics
Like other carbamates, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract .
Result of Action
The accumulation of acetylcholine due to the inhibition of acetylcholinesterase can lead to overstimulation of the muscles and glands controlled by the parasympathetic nervous system . This can result in symptoms such as muscle weakness, blurred vision, and excessive salivation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl N-(1-naphthalen-2-ylethylideneamino)carbamate. For instance, the compound may cause skin and eye irritation, and may cause respiratory irritation if inhaled . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective clothing, gloves, and eye/face protection .
Propiedades
IUPAC Name |
methyl N-(1-naphthalen-2-ylethylideneamino)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(15-16-14(17)18-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPXERAJUZOZFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358674 |
Source


|
| Record name | Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54886-82-7 |
Source


|
| Record name | Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

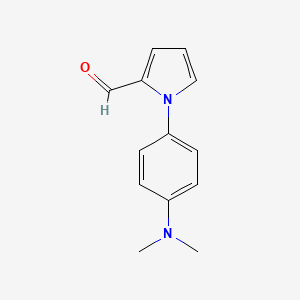


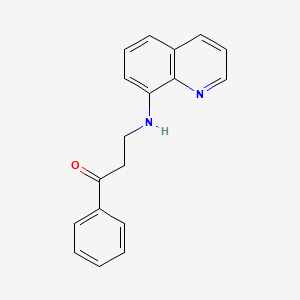


![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

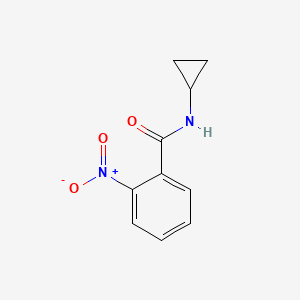
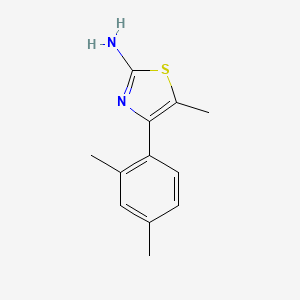
![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)
